

Commercial availability and suppliers of 4-(Trifluoromethyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethyl)thiazole-2-carboxylic acid

Cat. No.: B1319602

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In-Depth Technical Guide to 4-(Trifluoromethyl)thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)thiazole-2-carboxylic acid** (CAS No. 944900-55-4), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a plausible synthetic route, and a conceptual workflow for its application in biological research.

Commercial Availability and Suppliers

4-(Trifluoromethyl)thiazole-2-carboxylic acid is available from a range of chemical suppliers, primarily for research and development purposes. The purity and available quantities vary by supplier. Below is a summary of known commercial sources.

Supplier	Purity	Available Quantities	CAS Number
2a biotech	≥96%	Not specified	944900-55-4
Ambeed	Not specified	Not specified	944900-55-4
Angene Chemical (via Sobekbio Biosciences)	97%	1g, 5g	944900-55-4
Hoffman Fine Chemicals	Not specified	Not specified	944900-55-4
Shanghai Amole Biotechnology Co., Ltd.	97%	250mg, 1g, 5g	944900-55-4
ChemUniverse	Not specified	Not specified	944900-55-4
chemPUR Feinchemikalien und Forschungsbedarf GmbH	Not specified	Not specified	944900-55-4

Physicochemical Properties

A summary of the key physicochemical properties of **4-(Trifluoromethyl)thiazole-2-carboxylic acid** is presented below. This data is compiled from various supplier and chemical database sources.

Property	Value	Source
Molecular Formula	C ₅ H ₂ F ₃ NO ₂ S	Ambeed
Molecular Weight	197.14 g/mol	Ambeed
CAS Number	944900-55-4	Multiple Suppliers
Purity	≥96% to 97%	2a biotech, Angene Chemical, Shanghai Amole Biotechnology Co., Ltd.
Appearance	Solid (form may vary)	General knowledge
SMILES	<chem>O=C(O)c1scc(n1)C(F)(F)F</chem>	Sobekbio Biosciences
MDL Number	MFCD07377490	Ambeed

Proposed Synthesis Protocol

While specific literature detailing the synthesis of **4-(Trifluoromethyl)thiazole-2-carboxylic acid** is not readily available, a plausible synthetic route can be adapted from established methods for synthesizing thiazole-2-carboxylic acids. The following proposed experimental protocol is based on the Hantzsch thiazole synthesis, a well-known and versatile method for the formation of the thiazole ring.

Reaction Scheme:

A potential two-step synthesis could involve the reaction of a suitable α -haloketone with a thioamide to form the thiazole ring, followed by hydrolysis of an ester group to yield the carboxylic acid.

Step 1: Synthesis of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate

- Reagents and Materials:
 - Ethyl bromopyruvate
 - Trifluoroacetamide

- Ethanol (anhydrous)
- Sodium bicarbonate
- Round-bottom flask
- Reflux condenser
- Stirring plate and magnetic stirrer
- Rotary evaporator
- Procedure:
 1. In a round-bottom flask, dissolve trifluoroacetamide (1.0 eq) in anhydrous ethanol.
 2. To this solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature with continuous stirring.
 3. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
 4. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 5. Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
 6. Remove the ethanol under reduced pressure using a rotary evaporator.
 7. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
 8. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.
 9. Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to **4-(Trifluoromethyl)thiazole-2-carboxylic acid**

- Reagents and Materials:

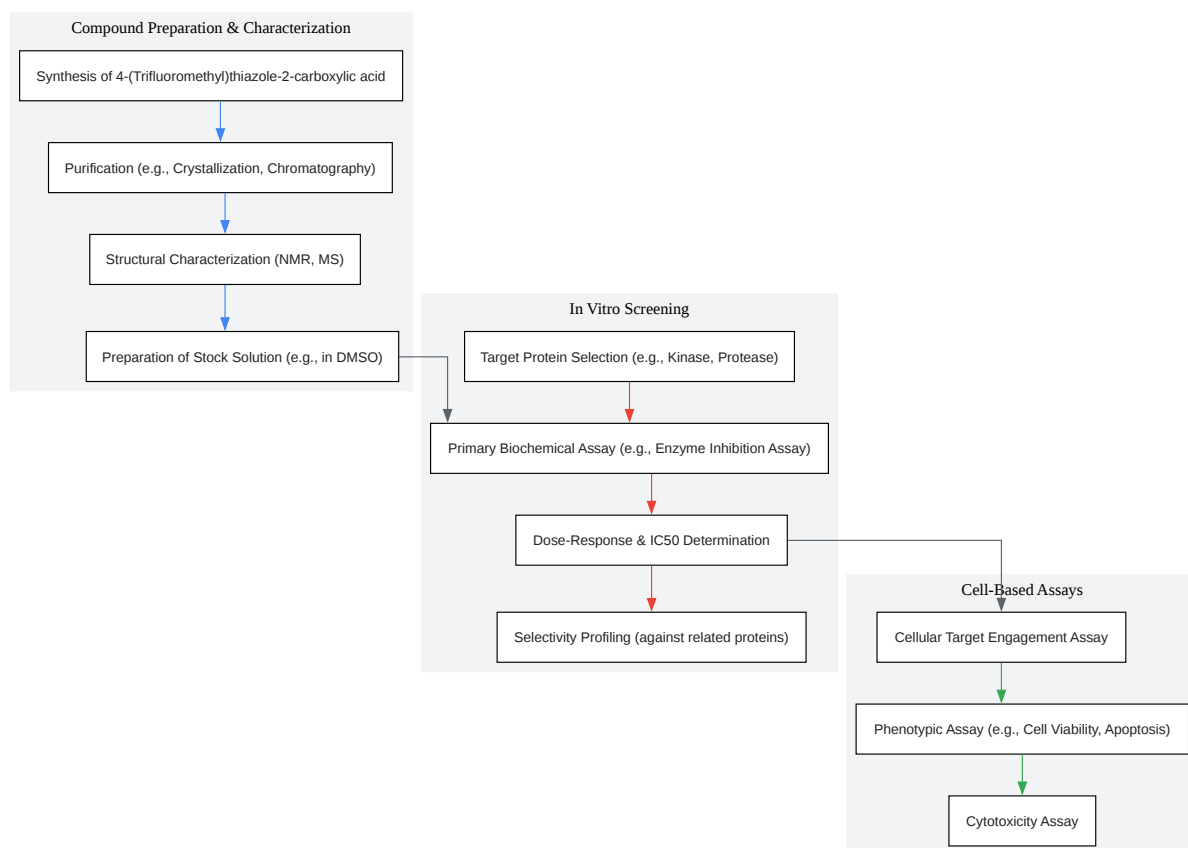
- Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
- Lithium hydroxide or Sodium hydroxide (1 M aqueous solution)
- Tetrahydrofuran (THF)
- Hydrochloric acid (1 M aqueous solution)
- Erlenmeyer flask
- Stirring plate and magnetic stirrer
- Procedure:
 1. Dissolve the purified ethyl 4-(trifluoromethyl)thiazole-2-carboxylate from Step 1 in a mixture of THF and water.
 2. Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (1.5 eq) to the solution.
 3. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
 4. Upon completion, remove the THF under reduced pressure.
 5. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
 6. The product, **4-(Trifluoromethyl)thiazole-2-carboxylic acid**, should precipitate out of the solution.
 7. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Biological Applications and Experimental Workflow

While the specific biological activity of **4-(trifluoromethyl)thiazole-2-carboxylic acid** is not extensively documented, the thiazole nucleus is a common scaffold in medicinal chemistry, and

trifluoromethyl groups are often incorporated to enhance metabolic stability and binding affinity. Derivatives of thiazole carboxylic acids have been investigated for a range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.

The following diagram illustrates a hypothetical experimental workflow for screening **4-(Trifluoromethyl)thiazole-2-carboxylic acid** for potential inhibitory activity against a target protein, a common process in early-stage drug discovery.

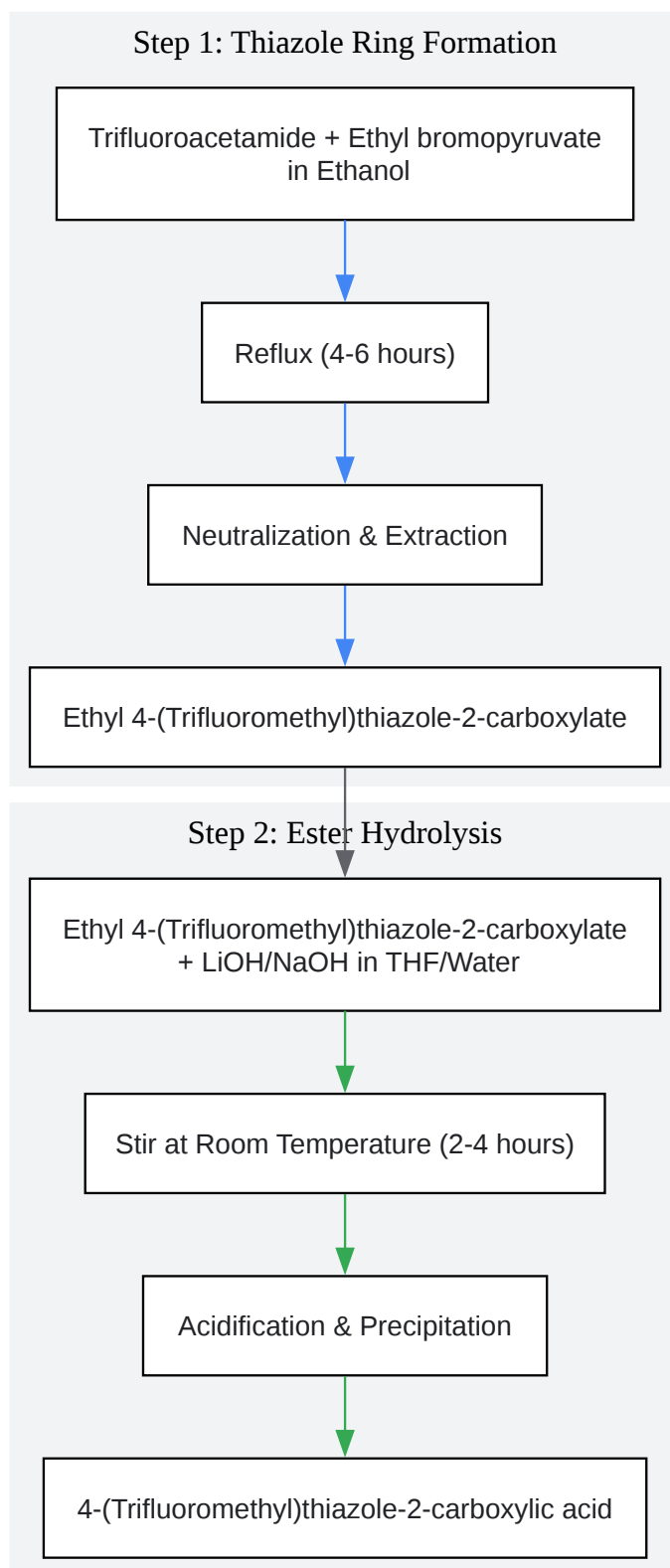


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Caption: Hypothetical workflow for evaluating the biological activity of a novel compound.

Synthesis Workflow Diagram

The following diagram outlines the proposed two-step synthesis of **4-(Trifluoromethyl)thiazole-2-carboxylic acid**.



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Caption: Proposed two-step synthesis of the target compound.

- To cite this document: BenchChem. [Commercial availability and suppliers of 4-(Trifluoromethyl)thiazole-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1319602#commercial-availability-and-suppliers-of-4-trifluoromethyl-thiazole-2-carboxylic-acid>]

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